molecular formula C20H33NO6 B4003750 N-(3-methoxypropyl)-4-(2-methyl-5-propan-2-ylphenoxy)butan-1-amine;oxalic acid

N-(3-methoxypropyl)-4-(2-methyl-5-propan-2-ylphenoxy)butan-1-amine;oxalic acid

Cat. No.: B4003750
M. Wt: 383.5 g/mol
InChI Key: JBNTVSOAIOLCMS-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-4-(2-methyl-5-propan-2-ylphenoxy)butan-1-amine;oxalic acid is a complex organic compound that belongs to the class of amines and phenoxy compounds

Scientific Research Applications

Chemistry

    Catalysis: The compound could be used as a ligand in catalytic reactions.

    Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: The compound might be used to study enzyme interactions or metabolic pathways.

Medicine

Industry

    Material Science: Possible use in the development of new materials or polymers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-4-(2-methyl-5-propan-2-ylphenoxy)butan-1-amine typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-methyl-5-propan-2-ylphenol with an appropriate halogenated butane derivative under basic conditions to form the phenoxy intermediate.

    Amination: The phenoxy intermediate is then reacted with 3-methoxypropylamine under controlled conditions to form the desired amine compound.

    Oxalic Acid Addition: Finally, the amine compound is treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amine or phenoxy groups.

    Reduction: Reduction reactions could target the amine group, converting it to a secondary or primary amine.

    Substitution: The phenoxy group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups to the phenoxy ring.

Mechanism of Action

The mechanism of action for N-(3-methoxypropyl)-4-(2-methyl-5-propan-2-ylphenoxy)butan-1-amine would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxypropyl)-4-(2-methylphenoxy)butan-1-amine
  • N-(3-methoxypropyl)-4-(2-propan-2-ylphenoxy)butan-1-amine

Uniqueness

The unique combination of the methoxypropyl and phenoxy groups, along with the oxalic acid salt form, may confer specific properties such as solubility, stability, or biological activity that distinguish it from similar compounds.

Properties

IUPAC Name

N-(3-methoxypropyl)-4-(2-methyl-5-propan-2-ylphenoxy)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2.C2H2O4/c1-15(2)17-9-8-16(3)18(14-17)21-13-6-5-10-19-11-7-12-20-4;3-1(4)2(5)6/h8-9,14-15,19H,5-7,10-13H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBNTVSOAIOLCMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)OCCCCNCCCOC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxypropyl)-4-(2-methyl-5-propan-2-ylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 2
N-(3-methoxypropyl)-4-(2-methyl-5-propan-2-ylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 3
N-(3-methoxypropyl)-4-(2-methyl-5-propan-2-ylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 4
N-(3-methoxypropyl)-4-(2-methyl-5-propan-2-ylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 5
N-(3-methoxypropyl)-4-(2-methyl-5-propan-2-ylphenoxy)butan-1-amine;oxalic acid
Reactant of Route 6
N-(3-methoxypropyl)-4-(2-methyl-5-propan-2-ylphenoxy)butan-1-amine;oxalic acid

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